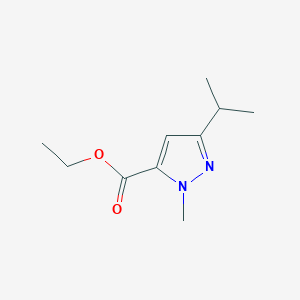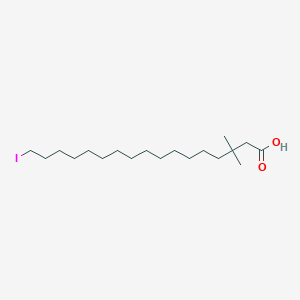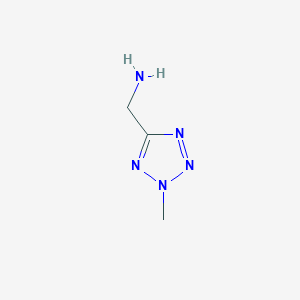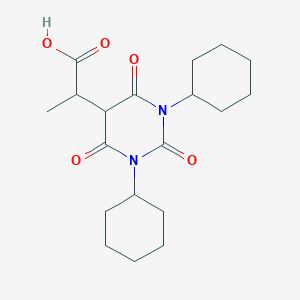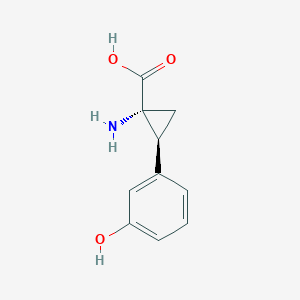
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid, also known as AHPC, is a cyclic amino acid that has gained attention in the scientific community due to its potential applications in drug development and biochemical research. AHPC is a chiral molecule, meaning it has two stereoisomers, (1R,2S)-AHPC and (1S,2R)-AHPC. In
Mécanisme D'action
The mechanism of action of (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid is not fully understood, but it is thought to involve its interactions with glutamate receptors. Specifically, (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
(1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, it has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid in lab experiments is its high purity and stability. Additionally, its neuroprotective effects make it a valuable tool for studying neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid. One area of focus is its potential as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and its interactions with glutamate receptors. Finally, there is potential for (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid to be used as a tool for studying the role of glutamate receptors in neurological processes.
Méthodes De Synthèse
The synthesis of (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid involves the reaction between (R)-phenylglycine and glyoxylic acid. The reaction proceeds through a cyclopropanation step, resulting in the formation of (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid. This synthesis method has been optimized by various research groups, resulting in high yields and purity of the final product.
Applications De Recherche Scientifique
(1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been studied for its potential applications in drug development, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. Additionally, (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been studied for its potential as a modulator of glutamate receptors, which are involved in various neurological processes.
Propriétés
Numéro CAS |
139561-07-2 |
|---|---|
Nom du produit |
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.2 g/mol |
Nom IUPAC |
(1R,2S)-1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,13,14)/t8-,10+/m0/s1 |
Clé InChI |
QJIGJBFNKLGGML-WCBMZHEXSA-N |
SMILES isomérique |
C1[C@H]([C@]1(C(=O)O)N)C2=CC(=CC=C2)O |
SMILES |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
SMILES canonique |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2-(3-hydroxyphenyl)-, (1R-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



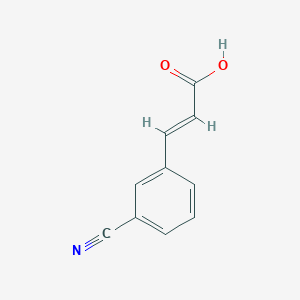



![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)

